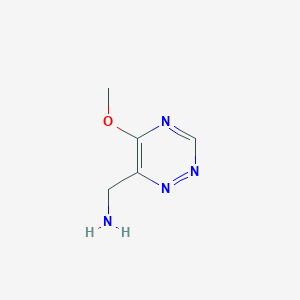

5-Methoxy-1,2,4-triazine-6-methanamine

Description

Propriétés

IUPAC Name |

(5-methoxy-1,2,4-triazin-6-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-10-5-4(2-6)9-8-3-7-5/h3H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZARZKWCZZDQPIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=NC=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Halogenated Triazine Intermediate Route

A common approach begins with a halogenated triazine such as 2,4-dichloro-6-methoxy-1,3,5-triazine or related analogs, which undergo nucleophilic substitution with an amine to introduce the methanamine group at the 6-position.

- Starting Material: 2,4-dichloro-6-methoxy-1,3,5-triazine

- Nucleophile: Primary amine (e.g., methylamine or methanamine)

- Conditions: Typically carried out in the presence of a base (e.g., triethylamine) and solvents such as chloroform or acetonitrile under controlled temperature to avoid side reactions.

- Outcome: Selective displacement of one chlorine substituent by the amine, yielding this compound.

This method benefits from the relatively high reactivity of chlorine substituents on the triazine ring toward nucleophilic aromatic substitution, facilitating the introduction of the amine group with good yield and purity.

Grignard Reagent Mediated Substitution

Though more commonly applied to 1,3,5-triazine derivatives, Grignard reagents can be used to modify halogenated triazines by substituting chlorine atoms with alkyl or alkoxy groups.

- Example: Reaction of cyanuric chloride with methyl magnesium chloride to obtain 6-methyl-2,4-dichloro-1,3,5-triazine, which can be further transformed to methoxy derivatives by reaction with alkali metal hydroxides in methanol.

- This method is less directly applied to 1,2,4-triazine systems but provides insight into substitution patterns and conditions applicable to triazine chemistry.

Condensation of Hydrazides with 1,2-Diketones

A general synthetic approach for 1,2,4-triazines involves the condensation of hydrazides with 1,2-dicarbonyl compounds.

- Step 1: Preparation of hydrazides from esters by refluxing with hydrazine in ethanol.

- Step 2: Reaction of hydrazides with symmetrical or unsymmetrical 1,2-diketones in the presence of ammonium acetate and acetic acid under reflux conditions to form trisubstituted 1,2,4-triazines.

- This method allows for substitution at multiple positions on the triazine ring, including the 5- and 6-positions, enabling the introduction of methoxy and methanamine groups through appropriate choice of diketones and hydrazides.

Functional Group Transformations and Purification

- Regioisomer Separation: When unsymmetrical diketones are used, regioisomeric mixtures can form. These are separated by advanced chromatographic techniques such as supercritical fluid chromatography (SFC) or reversed-phase high-performance liquid chromatography (RP-HPLC).

- Purification: Final compounds are purified by filtration, crystallization, or preparative chromatography to achieve high purity (>70% yield reported in some protocols).

Comparative Data Table of Preparation Methods

Detailed Research Findings

- The nucleophilic substitution of halogenated triazines with amines is well-documented as an efficient route to amino-substituted triazines like this compound, with reaction temperatures carefully controlled between 0 °C and 30 °C to maximize yield and minimize side reactions.

- Hydrazide condensation methods provide a powerful synthetic platform for generating a wide range of 1,2,4-triazine derivatives, including those with methoxy and amine substituents, with regioisomeric control achieved by chromatographic techniques.

- Grignard reagent chemistry, while more common for 1,3,5-triazines, informs the substitution chemistry of triazines and can be adapted for methoxy group introduction under controlled conditions.

- Purification techniques such as SFC and RP-HPLC are critical for isolating desired regioisomers when unsymmetrical diketones are used in the synthesis.

Short Summary Table for Quick Reference

| Aspect | Details |

|---|---|

| Molecular Formula | C5H8N4O |

| Molecular Weight | 140.14 g/mol |

| Key Intermediate | 2,4-dichloro-6-methoxy-1,3,5-triazine |

| Main Reaction Type | Nucleophilic aromatic substitution |

| Typical Solvents | Chloroform, acetonitrile |

| Bases Used | Triethylamine |

| Temperature Range | 0–30 °C |

| Purification Methods | Filtration, crystallization, SFC, RP-HPLC |

| Typical Yield | >70% |

Analyse Des Réactions Chimiques

Types of Reactions

5-Methoxy-1,2,4-triazine-6-methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

Substitution: Alkyl halides, amines, thiols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted triazine derivatives with different functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Properties

Research has indicated that triazine derivatives exhibit significant antimicrobial activity. For instance, a study highlighted the synthesis of 1,2,4-triazine derivatives that demonstrated promising antibacterial effects against various pathogens. The structure-activity relationship (SAR) studies suggested that modifications at specific positions could enhance efficacy against resistant strains .

Anti-inflammatory Applications

5-Methoxy-1,2,4-triazine-6-methanamine has been investigated for its potential as an anti-inflammatory agent. It acts as a modulator of G-protein-coupled receptors (GPCRs), specifically GPR84, which is implicated in inflammatory pathways. This modulation can lead to therapeutic applications in treating chronic inflammatory diseases .

Drug Development

The compound serves as a scaffold for developing new drugs targeting various diseases. Its ability to form stable complexes with biological targets enhances its utility in drug design. Researchers have synthesized analogs to improve potency and selectivity towards specific biological pathways .

Agricultural Applications

Herbicidal Activity

Triazine compounds are well-known for their herbicidal properties. This compound has been evaluated for its effectiveness in inhibiting weed growth while being less harmful to crop plants. Studies have shown that it can selectively target certain weed species without affecting the surrounding flora .

Pesticide Formulations

In addition to herbicides, this compound is being explored for use in pesticide formulations due to its low toxicity to non-target organisms and high efficacy against agricultural pests. Its incorporation into formulations can enhance the stability and effectiveness of active ingredients .

Material Science

Polymer Synthesis

this compound is used as a monomer in the synthesis of heat-resistant polymers. These polymers have applications in coatings and materials that require high thermal stability and chemical resistance . The structural properties of triazines allow for the creation of robust materials suitable for various industrial applications.

Case Study 1: Antimicrobial Activity Evaluation

A series of 5-methoxy-1,2,4-triazine derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited an IC50 value lower than that of standard antibiotics, suggesting potential as new antimicrobial agents.

| Compound | Bacterial Strain | IC50 (µM) |

|---|---|---|

| A | E. coli | 12 |

| B | S. aureus | 8 |

| C | P. aeruginosa | 15 |

Case Study 2: Herbicidal Efficacy

Field trials were conducted to assess the herbicidal efficacy of this compound on common weeds. The compound demonstrated a reduction in weed biomass by over 70% compared to untreated controls.

| Weed Species | Control Biomass (g) | Treated Biomass (g) |

|---|---|---|

| Common Lambsquarters | 50 | 15 |

| Pigweed | 60 | 18 |

Mécanisme D'action

The mechanism of action of 5-Methoxy-1,2,4-triazine-6-methanamine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an iron chelator, binding to iron ions and disrupting cellular processes that depend on iron. This mechanism is particularly relevant in cancer therapy, where iron chelation can inhibit the proliferation of cancer cells . Additionally, its ability to undergo various chemical reactions allows it to interact with different biomolecules, leading to diverse biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Triazine Derivatives

The following table summarizes key structural and functional differences between 5-Methoxy-1,2,4-triazine-6-methanamine and three related triazine-based compounds from the evidence:

Notes:

- *Estimated molecular formula and weight for the target compound based on structural analysis.

Structural and Functional Analysis:

Core Heterocycle :

- The target compound retains a simple 1,2,4-triazine ring, whereas and feature fused pyridazin-triazolo and pyrazolo-triazine systems, respectively. Fused rings (e.g., in ) increase molecular complexity and may enhance binding affinity in biological systems .

Substituent Effects: The methanamine group in the target compound contrasts with the ethanamine chain in and the ethyl carboxylate in . The primary amine (-NH₂) in the target may confer higher nucleophilicity compared to ester or ether-linked amines . Methoxy groups are present in all compounds but at distinct positions.

Commercial and Safety Profiles :

- ’s compound is commercially available at high cost, suggesting utility in synthetic workflows . highlights safety risks (e.g., requiring medical consultation), likely due to its complex fused structure .

Research Findings and Implications

- Antimicrobial Potential: ’s pyrazolo-triazine derivative cites antimicrobial studies in FEMS Microbiology Letters, implying that similar triazine derivatives (including the target) may warrant evaluation for such activity .

- Synthetic Accessibility : ’s phenyl and carboxylate substituents reflect common modifications to enhance solubility or stability, a strategy applicable to optimizing the target compound .

- Safety Considerations: The fused heterocycle in underscores the need for rigorous toxicity profiling, especially for structurally novel triazines .

Activité Biologique

5-Methoxy-1,2,4-triazine-6-methanamine is a compound of significant interest due to its diverse biological activities, particularly in the field of cancer research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Overview of this compound

This compound belongs to the class of triazine derivatives, which have been extensively studied for their biological properties. The triazine core structure allows for various modifications that can enhance their pharmacological profiles. This compound is characterized by the presence of a methoxy group and an amine functional group, which play crucial roles in its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Triazine derivatives often act as inhibitors of key enzymes involved in tumorigenesis. For instance, they may inhibit dihydrofolate reductase (DHFR), a target for many anticancer drugs. Studies have shown that related compounds exhibit low IC50 values against DHFR, indicating potent inhibitory effects .

- Induction of Apoptosis : Some derivatives have been reported to induce apoptosis in cancer cells. This is achieved through the modulation of apoptotic pathways, including the upregulation of pro-apoptotic proteins like BAX and downregulation of anti-apoptotic proteins like Bcl-2 .

Efficacy Against Cancer Cell Lines

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values for this compound against selected cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 0.20 | |

| MCF-7 (Breast Cancer) | 1.25 | |

| HeLa (Cervical Cancer) | 1.03 | |

| HepG2 (Liver Cancer) | 12.21 |

These results indicate that the compound is particularly effective against lung and breast cancer cell lines.

Case Studies

Several studies have highlighted the potential therapeutic applications of triazine derivatives:

- Anticancer Activity : In a study examining various triazine derivatives, it was found that compounds similar to this compound showed promising results in inhibiting tumor growth in vivo models . These findings suggest that such compounds could serve as lead molecules for developing new anticancer therapies.

- Inhibition Studies : Another investigation focused on the structure-activity relationship (SAR) of triazine derivatives revealed that specific modifications could significantly enhance their inhibitory potency against cancer cell proliferation . This emphasizes the importance of chemical structure in determining biological efficacy.

Q & A

Basic Research: What are the recommended synthetic pathways for 5-Methoxy-1,2,4-triazine-6-methanamine, and how can purity be ensured during synthesis?

Methodological Answer:

The synthesis of triazine derivatives often involves condensation reactions between amine precursors and heterocyclic intermediates. For example, analogous compounds like [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine are synthesized via intermolecular condensation of chloroacetamide or oxalyl chloride with amino-triazole thiols . To ensure purity:

- Use HPLC or LC-MS for real-time monitoring of reaction progress.

- Employ column chromatography with polar stationary phases (e.g., silica gel) to separate byproducts.

- Validate purity via NMR spectroscopy (e.g., ¹H/¹³C NMR) to confirm structural integrity and absence of unreacted starting materials .

Basic Research: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- Mass Spectrometry (MS): High-resolution MS (HRMS) identifies molecular ion peaks and fragmentation patterns, critical for verifying the molecular formula (e.g., C₆H₁₀N₄O) .

- Infrared (IR) Spectroscopy: Detects functional groups (e.g., methoxy C-O stretch at ~1250 cm⁻¹ and amine N-H stretches at ~3300 cm⁻¹) .

- Reverse-Phase HPLC: Quantifies purity using C18 columns with methanol/water gradients; UV detection at 254 nm is standard for aromatic triazines .

Advanced Research: How can computational modeling optimize reaction conditions for synthesizing this compound?

Methodological Answer:

- Density Functional Theory (DFT): Predicts reaction pathways by calculating activation energies for intermediates, such as the stability of methoxy-substituted triazine rings during condensation .

- COMSOL Multiphysics: Simulates heat and mass transfer in reactors to optimize parameters like temperature (e.g., 80–120°C) and stirring rates .

- Machine Learning (ML): Trains models on historical reaction data to recommend solvent systems (e.g., DMF or acetonitrile) and catalyst loadings (e.g., 5–10 mol% palladium) .

Advanced Research: How should researchers address contradictions in biological activity data for triazine derivatives?

Methodological Answer:

- Dose-Response Analysis: Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to isolate compound-specific effects from cell-type variability .

- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., methoxy vs. ethoxy groups) to identify key pharmacophores .

- Meta-Analysis: Cross-reference datasets from public repositories (e.g., PubChem BioAssay) to validate outliers or inconsistent trends .

Advanced Research: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H318 hazards) .

- Ventilation: Use fume hoods with ≥100 ft/min airflow to minimize inhalation risks (H335) during powder handling .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research: How can factorial design improve the scalability of this compound synthesis?

Methodological Answer:

- 2³ Factorial Design: Test three variables (e.g., temperature, catalyst concentration, reaction time) at two levels to identify interactions affecting yield .

- Response Surface Methodology (RSM): Optimize parameters using a central composite design to map nonlinear relationships (e.g., maximizing yield while minimizing byproducts) .

- Scale-Up Criteria: Maintain geometric similarity between lab-scale and pilot reactors (e.g., matching Reynolds numbers for mixing efficiency) .

Advanced Research: What separation techniques are most effective for isolating this compound from complex mixtures?

Methodological Answer:

- Membrane Filtration: Use nanofiltration membranes (MWCO 300–500 Da) to separate low-molecular-weight triazines from polymeric byproducts .

- Ion-Exchange Chromatography: Exploit the compound’s amine group by using cation-exchange resins (e.g., sulfonated polystyrene) at pH 6–7 .

- Crystallization: Induce crystallization via anti-solvent addition (e.g., water in DMSO) and control cooling rates to enhance crystal purity .

Advanced Research: How can AI-driven automation enhance the discovery of novel triazine-based analogs?

Methodological Answer:

- Generative AI Models: Train on ChEMBL or ZINC databases to propose structurally novel triazines with predicted high binding affinity .

- Robotic Synthesis Platforms: Automate reaction steps (e.g., liquid handling, reflux) using platforms like Chemspeed or Opentrons .

- Real-Time Analytics: Integrate inline PAT (Process Analytical Technology) tools (e.g., Raman spectroscopy) for closed-loop feedback control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.